molecular formula C21H21N3O3S B4861309 N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide

N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide

Cat. No.: B4861309
M. Wt: 395.5 g/mol
InChI Key: KGPYUCLVUOPZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenyl group, a phenylsulfonyl group, and a pyridinyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Glycinamide Backbone: The initial step involves the preparation of the glycinamide backbone through the reaction of glycine with an appropriate amine.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the glycinamide intermediate.

    Attachment of the Ethylphenyl Group: The ethylphenyl group is attached through a Friedel-Crafts alkylation reaction, using an ethylbenzene derivative and a suitable catalyst.

    Incorporation of the Phenylsulfonyl Group: The final step involves the sulfonylation of the compound using a phenylsulfonyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of N2-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, and catalysts).

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and reduced aromatic compounds.

    Substitution: Halogenated derivatives, alkylated or acylated products, and other substituted compounds.

Scientific Research Applications

N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, including its role as a drug candidate or lead compound in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide: Similar structure with a methyl group instead of an ethyl group.

    N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-2-ylglycinamide: Similar structure with the pyridinyl group at a different position.

    N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylalaninamide: Similar structure with an alaninamide backbone instead of glycinamide.

Uniqueness

N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the ethylphenyl, phenylsulfonyl, and pyridinyl groups in a single molecule allows for versatile reactivity and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethylanilino]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-2-17-10-12-19(13-11-17)24(28(26,27)20-8-4-3-5-9-20)16-21(25)23-18-7-6-14-22-15-18/h3-15H,2,16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPYUCLVUOPZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.